molecular formula C11H10N2O B2523184 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 79382-71-1

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2523184
CAS No.: 79382-71-1
M. Wt: 186.214
InChI Key: ILCHHKXIMMFZNI-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O It features a benzaldehyde moiety substituted with a 3-methyl-1H-pyrazol-1-yl group

Scientific Research Applications

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde are not mentioned in the available literature, pyrazole compounds, in general, are of significant interest in various fields of science due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, it can be expected that future research will continue to explore the potential uses and properties of these compounds.

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic effects on several human cell lines , suggesting that this compound may also interact with cellular targets leading to cytotoxicity.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways

Result of Action

Similar compounds have shown antioxidant and anticancer activities This suggests that 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde may also have similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 4-formylbenzoic acid or its derivatives. One common method is the condensation reaction between 3-methyl-1H-pyrazole and 4-formylbenzoic acid in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions[][3].

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

    4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: An oxidized form of the compound with different chemical properties.

    4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol: A reduced form of the compound with different reactivity.

Uniqueness

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the aldehyde and pyrazole functional groups, which confer distinct chemical reactivity and potential biological activities. The methyl group on the pyrazole ring can also influence its electronic properties and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-7-13(12-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCHHKXIMMFZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79382-71-1
Record name 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using the method of Rosenmund, 88 g of the above 3-methyl-1-(4-chloroformylphenyl)pyrazole are hydrogenated with hydrogen at 140° C. in 900 ml of xylene with the addition of 0.23 g of thiourea and 9 g of Pd/BaSO4 (5%). After cooling to 80° C. and removing the catalyst by filtration, the xylene solution is evaporated to dryness and the precipitated product is recrystallised from a mixture of hexane and toluene, affording 68.3 g of 3-methyl-1-(4-formylphenyl)pyrazole in the form of pale yellow crystals with a melting point of 96°-98° C.
Name
3-methyl-1-(4-chloroformylphenyl)pyrazole
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
9 g
Type
catalyst
Reaction Step Two

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